molecular formula C28H26O4 B3144802 Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate CAS No. 561054-81-7

Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate

Cat. No.: B3144802
CAS No.: 561054-81-7
M. Wt: 426.5 g/mol
InChI Key: KKCLGTFSEDICQF-UHFFFAOYSA-N
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Description

Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate is a chemical compound with the molecular formula C28H26O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate typically involves the esterification of naphthalene derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene dicarboxylic acids, while reduction can produce naphthalene diols .

Scientific Research Applications

Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active naphthalene derivatives, which can then interact with biological molecules or participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxylic acid: A simpler derivative with similar chemical properties.

    Propan-2-yl naphthalene-2-carboxylate: Another ester derivative with comparable reactivity.

    Naphthalene-1,2-dicarboxylic acid: A related compound with two carboxyl groups, offering different reactivity and applications.

Uniqueness

Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate is unique due to its specific ester configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O4/c1-17(2)31-27(29)23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)28(30)32-18(3)4/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCLGTFSEDICQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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